2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole
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Overview
Description
2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various potent biologically active compounds . This compound features a thiazole ring substituted with a bromo group at the 2-position and a 4-methoxy-3-nitrophenyl group at the 4-position.
Preparation Methods
The synthesis of 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which includes the reaction of α-haloketones with thioamides . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux. Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Industry: It can be used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole involves its interaction with various molecular targets. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer activity.
Comparison with Similar Compounds
2-Bromo-4-(4-methoxy-3-nitrophenyl)thiazole can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
1387562-68-6 |
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Molecular Formula |
C10H7BrN2O3S |
Molecular Weight |
315.15 g/mol |
IUPAC Name |
2-bromo-4-(4-methoxy-3-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C10H7BrN2O3S/c1-16-9-3-2-6(4-8(9)13(14)15)7-5-17-10(11)12-7/h2-5H,1H3 |
InChI Key |
BXVPDNXLYYPMQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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